molecular formula C19H19ClFNO4S B11420594 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

Cat. No.: B11420594
M. Wt: 411.9 g/mol
InChI Key: WYOBWZSNSDBCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide ( 879949-92-5) is a synthetic compound of significant interest in medicinal chemistry and chemical biology research . It features a molecular formula of C19H19ClFNO4S and a molecular weight of 411.9 g/mol . Its structure incorporates several pharmaceutically relevant motifs, including a 4-chlorophenoxy group , a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl), and a 3-fluorobenzyl moiety . This specific combination of functional groups is designed to modulate the compound's physicochemical properties, potentially enhancing its lipophilicity and metabolic stability . Fluorine atoms and sulfonamide derivatives are widely recognized in drug discovery for their ability to improve membrane permeability and influence interactions with biological targets . Compounds with structural similarities to this acetamide have demonstrated various biological activities in scientific studies, including potential anti-osteoclastogenesis effects, which are relevant for research into bone resorption diseases . The presence of the sulfone group and the fluorinated aromatic system makes this compound a valuable intermediate or candidate for investigating new therapeutic agents and structure-activity relationships (SAR). Researchers can utilize this compound in high-throughput screening, biochemical assays, and as a building block for further synthetic elaboration. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H19ClFNO4S

Molecular Weight

411.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H19ClFNO4S/c20-15-4-6-18(7-5-15)26-12-19(23)22(17-8-9-27(24,25)13-17)11-14-2-1-3-16(21)10-14/h1-7,10,17H,8-9,11-13H2

InChI Key

WYOBWZSNSDBCMR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

4-Chlorophenoxyacetic Acid Synthesis

The chlorophenoxy moiety is synthesized via nucleophilic aromatic substitution. In a representative protocol, 4-chlorophenol reacts with chloroacetic acid under alkaline conditions. Sodium hydroxide (2.5 equiv) facilitates deprotonation, while refluxing in ethanol (80°C, 6 hours) achieves 85–90% conversion. Copper powder (5 mol%) enhances regioselectivity by mitigating side reactions. Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating 4-chlorophenoxyacetic acid as a white solid (mp 142–144°C).

Table 1: Reaction Conditions for 4-Chlorophenoxyacetic Acid

ParameterValue/Detail
Reagents4-Chlorophenol, Chloroacetic Acid
BaseNaOH (2.5 equiv)
CatalystCu Powder (5 mol%)
SolventEthanol
Temperature80°C (Reflux)
Reaction Time6 hours
Yield85–90%

1,1-Dioxidotetrahydrothiophen-3-amine Synthesis

The dioxidotetrahydrothiophene subunit is prepared via oxidation of tetrahydrothiophene followed by amination. Hydrogen peroxide (30% w/v, 3 equiv) in acetic acid at 50°C for 8 hours oxidizes tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene (sulfolane derivative). Subsequent Ritter reaction with ammonium nitrate and concentrated sulfuric acid introduces the amine group at the 3-position, yielding 1,1-dioxidotetrahydrothiophen-3-amine (65–70% yield).

3-Fluorobenzylamine Preparation

3-Fluorobenzylamine is synthesized via catalytic hydrogenation of 3-fluorobenzonitrile. Using Raney nickel (10 wt%) under hydrogen gas (3 atm) in methanol at 50°C, the reaction achieves >95% conversion within 4 hours. Distillation under reduced pressure purifies the product (bp 78–80°C at 15 mmHg).

Coupling Reactions to Form the Target Compound

Acetamide Core Assembly

The acetamide backbone is constructed by reacting 4-chlorophenoxyacetic acid with thionyl chloride (1.2 equiv) in dichloromethane to form the corresponding acid chloride. This intermediate is then coupled with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (2.0 equiv) at 0–5°C, yielding N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chlorophenoxyacetamide (75% yield).

N-Alkylation with 3-Fluorobenzylamine

The final step involves N-alkylation using 3-fluorobenzylamine. Potassium carbonate (3.0 equiv) in acetonitrile facilitates deprotonation, while tetrabutylammonium iodide (0.1 equiv) acts as a phase-transfer catalyst. Heating at 60°C for 12 hours achieves 80–85% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound as a crystalline solid.

Table 2: Optimization of N-Alkylation Conditions

VariableOptimal ValueEffect on Yield
SolventAcetonitrileMaximizes solubility
BaseK2CO3Efficient deprotonation
CatalystTBAIEnhances reaction rate
Temperature60°CBalances kinetics/deg.
Time12 hoursCompletes conversion

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to improve heat transfer and mixing. A two-stage system operates at 10 L/hour throughput:

  • Stage 1 : Acid chloride formation at 25°C with in-line SO2 scrubbing.

  • Stage 2 : Coupling and alkylation in a packed-bed reactor containing immobilized lipase catalysts (reusable for 15 cycles).

Solvent Recycling Protocols

Distillation towers recover >90% of acetonitrile, reducing waste. Azeotropic drying with toluene ensures solvent purity for reuse.

Analytical Characterization Methods

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥98.5% purity. Key retention times:

  • 4-Chlorophenoxyacetic acid: 4.2 min

  • Target compound: 12.7 min.

Structural Confirmation

1H NMR (400 MHz, DMSO-d6): δ 7.35 (d, J = 8.8 Hz, 2H, ArH), 7.28–7.18 (m, 3H, ArH), 4.52 (s, 2H, CH2), 3.95–3.85 (m, 1H, THT-SO2), 3.10–2.95 (m, 4H, THT-SO2) .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Structural Variations and Substituent Effects

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name / ID Molecular Weight Key Substituents Biological Activity / Application Synthesis Yield (if reported) References
Target Compound (CAS: 879949-92-5) 411.9 4-Chlorophenoxy, 1,1-dioxidotetrahydrothiophen-3-yl, 3-fluorobenzyl Not specified -
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (30) - 4-Chlorophenoxy, acetylpiperidinyl, benzyl 17β-HSD inhibition 96%
2-(4-Chlorophenoxy)-N-((1−(2−(4-Chlorophenoxy)Ethynazetidin-3-Yl)-Methyl)Acetamide (ISRIB-A5) - Dual 4-chlorophenoxy, ethynazetidinyl eIF2B antagonism, potential in cancer -
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (3.1.3) - Benzothiazolylamino, thiazolidinone, 4-methoxyphenyl Antitumor (most active in series) -
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 376.83 4-Chloro-3-methylphenoxy, 4-fluorophenyl-thiazolyl Not specified (structural analog) -
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 343.8 Diphenyl, 3-chloro-4-fluorophenyl Ligand for coordination chemistry -

Analysis of Substituent Impact

Sulfone vs. This may improve solubility but reduce membrane permeability. Thiazole-containing analogs (e.g., 3.1.3) demonstrate antitumor activity, suggesting heterocyclic rings are critical for interacting with cellular targets like kinases or DNA .

Fluorobenzyl vs.

Chlorophenoxy Positioning: Substituents like 4-chloro-3-methylphenoxy ( ) or 4-chlorophenoxy (target compound) influence electronic effects and steric hindrance, affecting receptor binding. For example, compound 3.1.3’s 4-chlorophenoxy-thiazolidinone hybrid correlates with antitumor potency .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClFNO4SC_{19}H_{19}ClFNO_4S, with a molecular weight of approximately 428.3 g/mol . The structure includes:

  • Chlorophenoxy group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Dioxidotetrahydrothiophene moiety : Enhances the reactivity and stability of the compound.
  • Fluorobenzyl substituent : May influence pharmacological properties through electron-withdrawing effects.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC19H19ClFNO4SC_{19}H_{19}ClFNO_4S
Molecular Weight428.3 g/mol
Key Functional GroupsChlorophenoxy, Dioxidotetrahydrothiophene, Fluorobenzyl

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating significant activity against various bacterial strains. For instance, derivatives with similar structural features have shown comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Case Study: Antimicrobial Evaluation

In vitro tests demonstrated that compounds with chlorophenoxy groups exhibited enhanced antimicrobial activity. The specific compound may follow similar patterns due to its structural similarities.

Anticancer Activity

The anticancer potential of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide has been investigated through various assays. The MTT assay is commonly employed to assess cell viability in cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide HCT116 (Colon Cancer)TBD
Standard Drug (5-Fluorouracil)HCT11610
Standard Drug (Tomudex)HCT1165

Note: TBD - To Be Determined; data source pending further experimental results.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cancerous cells. The presence of halogenated groups (chlorine and fluorine) may enhance binding affinity and selectivity towards target sites.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. Such studies indicate that the unique structural components contribute to favorable interactions with key proteins involved in cancer proliferation and antimicrobial resistance .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrothiophene-1,1-dioxide core, followed by sequential amidation and coupling steps. Key reagents include sodium hydride (NaH) for deprotonation and dimethyl sulfoxide (DMSO) as a polar aprotic solvent to facilitate nucleophilic substitutions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound from by-products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Infrared (IR) spectroscopy can verify functional groups like the sulfone (SO₂) and amide (C=O) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion tests (using E. coli and S. aureus). Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) and solvent controls (DMSO <1%) to validate results. Dose-response curves (0.1–100 µM) help establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for the N-alkylation step involving the 3-fluorobenzyl group?

Optimize temperature (50–70°C) to balance reaction rate and side-product formation. Use a 10–20% molar excess of 3-fluorobenzyl bromide to drive the reaction. Catalytic iodide (KI, 5 mol%) enhances electrophilicity via the Finkelstein effect. Monitor progress with thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) .

Q. How should researchers address contradictory data in reported biological activities (e.g., conflicting IC₅₀ values)?

Standardize assay protocols across labs (e.g., cell passage number, serum concentration). Replicate studies using multiple cell lines (e.g., primary vs. metastatic cancer cells) and orthogonal assays (e.g., apoptosis via Annexin V/PI staining). Validate target engagement using competitive binding assays with fluorescent probes .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Systematically modify substituents:

  • Replace the 4-chlorophenoxy group with other halogens (e.g., Br, F) to assess electronic effects.
  • Vary the fluorobenzyl position (ortho, meta, para) to probe steric influences. Test analogs in enzyme inhibition assays (e.g., kinase panels) to identify critical pharmacophores .

Q. What experimental approaches elucidate the compound’s stability under physiological conditions?

Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
  • Oxidative stress (3% H₂O₂, 24h). Analyze degradation products via LC-MS and compare to synthetic standards. Assess plasma stability using rat plasma (37°C, 1–24h) .

Q. How can target identification be pursued for this compound’s anticancer activity?

Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Confirm hits with surface plasmon resonance (SPR) or thermal shift assays (TSA). Validate via siRNA knockdown or CRISPR-Cas9 gene editing in responsive cell lines .

Q. What methodologies assess the impact of stereochemistry on bioactivity?

Resolve enantiomers via chiral HPLC (Chiralpak IA column, ethanol/heptane) and test each isomer in bioassays. For racemic mixtures, employ Mosher’s method to assign absolute configuration. Compare IC₅₀ values to determine enantioselectivity .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies (oral vs. intravenous administration). Measure plasma half-life, Cₘₐₓ, and tissue distribution via LC-MS/MS. Conduct acute toxicity tests (OECD 423 guidelines) with histopathology of liver/kidney post-mortem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.